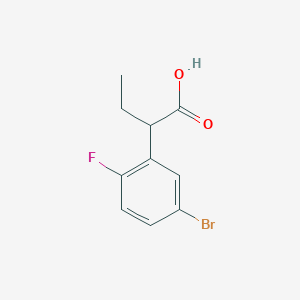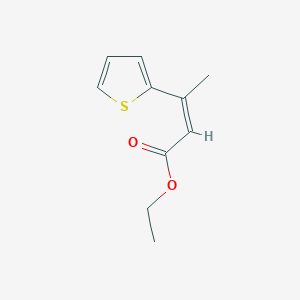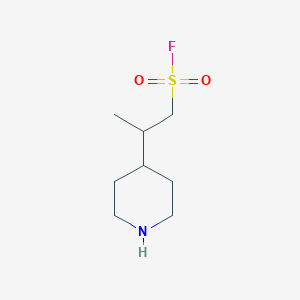
2-(Piperidin-4-yl)propane-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-4-yl)propane-1-sulfonyl fluoride is a chemical compound that features a piperidine ring, a propane chain, and a sulfonyl fluoride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)propane-1-sulfonyl fluoride typically involves the reaction of piperidine derivatives with sulfonyl fluoride reagents. One common method includes the use of fluorosulfonyl radicals, which are generated from precursors such as sulfuryl fluoride gas or other solid reagents like FDIT and AISF . These radicals then react with the piperidine derivative to form the desired sulfonyl fluoride compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
化学反応の分析
Types of Reactions
2-(Piperidin-4-yl)propane-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Cyclization: The piperidine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
科学的研究の応用
2-(Piperidin-4-yl)propane-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Piperidin-4-yl)propane-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like 1-(4-fluorobenzyl)piperidin-4-yl and 1-(3,4-dichlorobenzyl)piperidin-4-yl share structural similarities with 2-(Piperidin-4-yl)propane-1-sulfonyl fluoride.
Sulfonyl Fluorides: Other sulfonyl fluoride compounds, such as those used in click chemistry, also exhibit similar reactivity and applications.
Uniqueness
This compound is unique due to its combination of a piperidine ring and a sulfonyl fluoride group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H16FNO2S |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
2-piperidin-4-ylpropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C8H16FNO2S/c1-7(6-13(9,11)12)8-2-4-10-5-3-8/h7-8,10H,2-6H2,1H3 |
InChIキー |
NZEIVSSWUCTACU-UHFFFAOYSA-N |
正規SMILES |
CC(CS(=O)(=O)F)C1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine](/img/structure/B15240419.png)
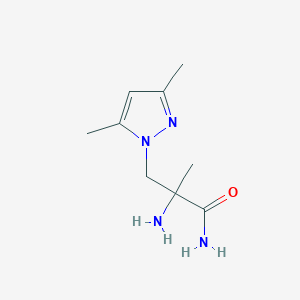
![ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15240425.png)
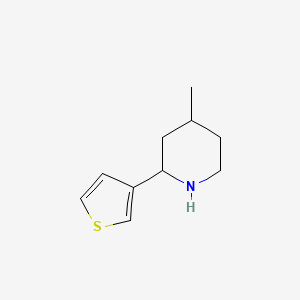
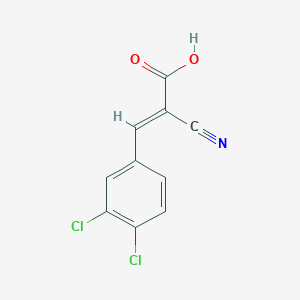
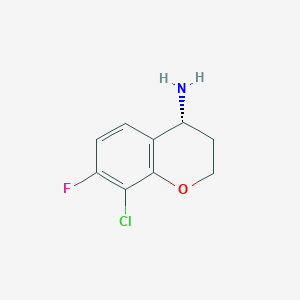


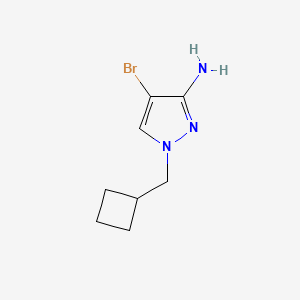
![5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240469.png)

